Potassium bis(trimethylsilyl)amide
Overview
Description
. It is a strong, non-nucleophilic base widely used in organic synthesis. The compound is characterized by its high solubility in most organic solvents and its ability to form solvated monomers or dimers depending on the solvent and conditions .
Mechanism of Action
Target of Action
Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS , is a strong, non-nucleophilic base . Its primary targets are protons in acidic hydrogen atoms, such as those found in carbonyl compounds . It is particularly effective in the alkylation of alkylpyridines .
Mode of Action
KHMDS acts as a base catalyst, showing high activity and selectivity for the alkylation of alkylpyridines . As a base, it deprotonates acidic hydrogens, generating carbanions that can act as nucleophiles in subsequent reactions .
Biochemical Pathways
The exact biochemical pathways affected by KHMDS are dependent on the specific reaction conditions and substrates present. In general, khmds is used to generate carbanions, which can then participate in various reactions such as nucleophilic substitutions or additions .
Pharmacokinetics
It’s worth noting that khmds is a strong base and reacts with water , which would likely limit its bioavailability in biological systems.
Result of Action
The primary result of KHMDS’s action is the generation of carbanions from acidic hydrogen atoms . These carbanions can then act as nucleophiles, participating in various reactions and leading to the formation of new carbon-carbon bonds .
Action Environment
KHMDS is sensitive to moisture and must be stored under inert gas . It is soluble in most organic solvents , and its solution structures are either solvated monomers or dimers (or mixtures thereof) depending on the coordinating power, concentration, and temperature of the solvent . It’s also worth noting that KHMDS can ignite spontaneously if heated to >170°C in air .
Biochemical Analysis
Biochemical Properties
Potassium bis(trimethylsilyl)amide is widely used as a Bronsted base in synthesis . It acts as a base catalyst, showing high activity and selectivity for the alkylation of alkylpyridines . Specific enzymes, proteins, or other biomolecules that this compound interacts with are not mentioned in the available literature.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a strong, non-nucleophilic base . It is involved in the alkylation of alkylpyridines, demonstrating high activity and selectivity
Preparation Methods
Potassium bis(trimethylsilyl)amide can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with potassium amide, potassium hydride, or potassium metal in the presence of electron acceptors such as styrene, isoprene, or naphthalene . Another method involves the reaction of a dispersion of potassium with hexamethyldisilazane in tetrahydrofuran in the presence of butyl chloride . Industrial production typically involves similar methods but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Potassium bis(trimethylsilyl)amide is primarily used as a strong base in various chemical reactions. It is involved in deprotonation reactions, where it abstracts a proton from a substrate, forming a corresponding anion . This compound is also used in the alkylation of carbonyl compounds and the preparation of lanthanide complexes . The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Potassium bis(trimethylsilyl)amide has numerous applications in scientific research. In chemistry, it is used as a base catalyst in the alkylation of alkylpyridines and as an anionic initiator in the preparation of poly(ethylene oxide) . In biology and medicine, it is used in the synthesis of antineoplastic drugs such as 5-azacytidine . In industry, it is employed in the preparation of lanthanide complexes used in selective cyclization reactions .
Comparison with Similar Compounds
Potassium bis(trimethylsilyl)amide is similar to other metal bis(trimethylsilyl)amides such as lithium bis(trimethylsilyl)amide and sodium bis(trimethylsilyl)amide . These compounds share similar structures and functions but differ in their reactivity and solubility. This compound is unique due to its higher solubility in organic solvents and its ability to form solvated monomers or dimers depending on the solvent and conditions .
Properties
IUPAC Name |
potassium;bis(trimethylsilyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQJLUDMLPAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18KNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390655 | |
Record name | Potassium bis(trimethylsilyl)amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40949-94-8 | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium bis(trimethylsilyl)amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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